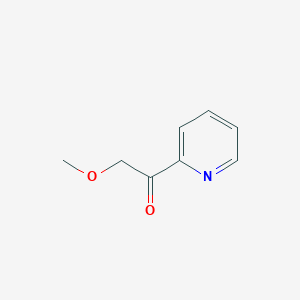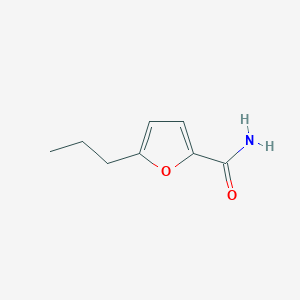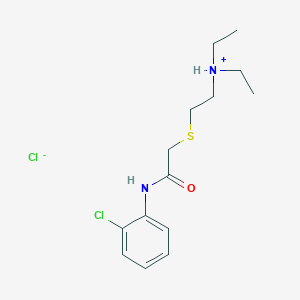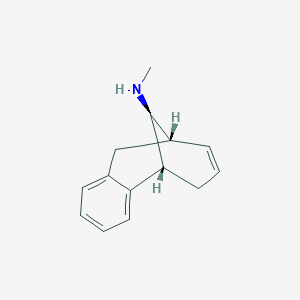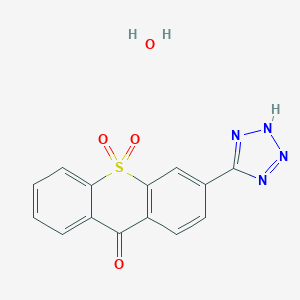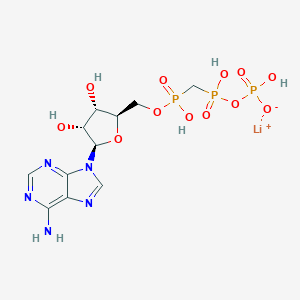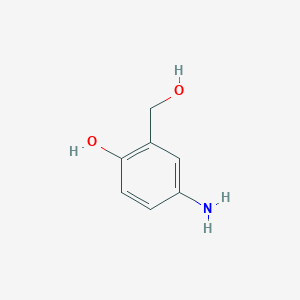
(S)-Methyl 4-oxoazetidine-2-carboxylate
Vue d'ensemble
Description
(S)-Methyl 4-oxoazetidine-2-carboxylate belongs to a class of compounds known for their utility in synthetic organic chemistry, particularly in the stereocontrolled synthesis of various biologically relevant molecules. The compound is characterized by its unique structure, which offers versatility in chemical reactions due to the presence of functional groups that can undergo a wide range of transformations.
Synthesis Analysis
The synthesis of (S)-Methyl 4-oxoazetidine-2-carboxylate and related β-lactam derivatives often involves strategies that leverage the reactivity of precursors such as 4-oxoazetidine-2-carbaldehydes. These precursors are valuable for their dual reactivity and have been utilized in diastereoselective processes to produce substances of biological interest, including amino acids, β-lactams, and complex natural products (Alcaide & Almendros, 2002).
Molecular Structure Analysis
The molecular structure of (S)-Methyl 4-oxoazetidine-2-carboxylate is crucial for its reactivity and applications in synthesis. The oxazolidine ring introduces steric and electronic effects that influence the compound's behavior in chemical reactions. Detailed structural analysis can be performed using techniques like NMR, IR, and X-ray crystallography, providing insight into the conformational preferences and reactivity patterns of these molecules.
Chemical Reactions and Properties
This compound's reactivity is highlighted by its involvement in various chemical transformations. Proline-catalyzed diastereoselective aldol reactions have been demonstrated, showcasing the utility of 4-oxoazetidine-2-carbaldehydes in constructing gamma-amino-beta-hydroxy ketones with good yields and diastereoselectivities (Alcaide, Almendros, Luna, & Torres, 2006). Additionally, strategies for the synthesis of alkyl 3-chloroazetidine-3-carboxylates through ring transformation highlight the chemical versatility of β-lactam derivatives (Žukauskaitė et al., 2014).
Applications De Recherche Scientifique
Stereocontrolled Synthesis : 4-Oxoazetidine-2-carbaldehydes, closely related to (S)-Methyl 4-oxoazetidine-2-carboxylate, are valuable in the stereocontrolled synthesis of biologically important substances. These include amino acids, amino sugars, polycyclic beta-lactams, alkaloids, and complex natural products (Alcaide & Almendros, 2002).
Pharmaceutical Synthesis : A one-pot synthesis method involving (S)-Methyl 4-oxoazetidine-2-carboxylate leads to the preparation of 1,4-disubstituted 2-oxoazetidine-3-carboxylic acid amides, offering a promising approach for synthesizing pharmaceuticals (Janikowska et al., 2011).
Synthesis of Gamma-Lactams and Gamma-Lactones : Utilizing organocatalyzed reactions with 4-oxoazetidine-2-carbaldehydes enables the synthesis of enantiopure gamma-lactams and gamma-lactones (Alcaide et al., 2013).
Stereoselective Synthesis : Tin(IV) chloride-promoted allylation of 4-oxoazetidine-2-carbaldehydes achieves high diastereoselectivity, useful for the stereoselective synthesis of fused tricyclic beta-lactams (Alcaide et al., 2000).
Enzyme Inhibition : N-substituted 4-oxoazetidine-2-carboxylates, similar to (S)-Methyl 4-oxoazetidine-2-carboxylate, show potential in inhibiting enzymes like porcine pancreatic elastase and papain, with varying degrees of reversible and irreversible inhibition (Achilles et al., 2000).
Enantioselective Synthesis : Methods have been developed for enantioselective synthesis of compounds from derivatives of (S)-Methyl 4-oxoazetidine-2-carboxylate, providing valuable intermediates for further pharmaceutical synthesis (Herranz et al., 1988).
Safety And Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl (2S)-4-oxoazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKVYXZJTFOVKC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-oxoazetidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




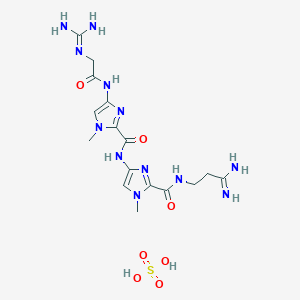
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
